molecular formula C11H14BrNO3 B1374773 5-Bromo-2-isobutoxy-3-nitrotoluene CAS No. 1381944-70-2

5-Bromo-2-isobutoxy-3-nitrotoluene

Cat. No. B1374773
CAS RN: 1381944-70-2
M. Wt: 288.14 g/mol
InChI Key: HPYQEDDPXXYXII-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxy-3-nitrotoluene is a chemical compound with the molecular formula C11H14BrNO3 . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-isobutoxy-3-nitrotoluene consists of an aromatic ring substituted with a bromine atom, a nitro group, and an isobutoxy group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-2-isobutoxy-3-nitrotoluene, a compound related to various nitrotoluene derivatives, plays a role in synthetic chemistry. For instance, 4-Bromo-2-chlorotoluene, a related compound, is synthesized using a method that involves the reduction of 4-bromo-2-nitrotoluene to form 5-bromo-2- methylaniline. This process includes diazotization and the Sandmeyer reaction, showcasing the versatility of nitrotoluene derivatives in synthesis (Xue Xu, 2006).

Bromination Reactions

Bromination reactions are central to the modification of nitrotoluene derivatives. For example, p-Nitrotoluene bromination using Barium Fluorobromate results in the formation of 3-bromo-nitrotoluene under certain conditions, highlighting the potential for creating various brominated derivatives (V. Sobolev et al., 2014).

Electrophilic Bromination

Electrophilic bromination of nitrobenzene derivatives, including those similar to 5-Bromo-2-isobutoxy-3-nitrotoluene, can be efficiently achieved using barium tetrafluorobromate. This method allows for the formation of bromo-nitrotoluene derivatives without the need for catalysts or harsh conditions (V. Sobolev et al., 2014).

Supramolecular Structures

The study of isomeric nitrosalicylaldehyde phenylhydrazones, closely related to 5-Bromo-2-isobutoxy-3-nitrotoluene, provides insights into the supramolecular structures formed by these compounds. Their crystallographic analysis reveals intricate hydrogen bonding and π-π stacking interactions, crucial for understanding the behavior of such aromatic compounds (L. Gomes et al., 2013).

Extraction Kinetics in Chemical Reactions

The extraction kinetics of similar compounds are also of interest. For instance, the study of Ni(II) extraction with related ligands demonstrates the importance of chelate formation and adsorption at interfaces in chemical processes (H. Watarai et al., 1997).

properties

IUPAC Name

5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-8(3)4-9(12)5-10(11)13(14)15/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQEDDPXXYXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743059
Record name 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1381944-70-2
Record name Benzene, 5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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